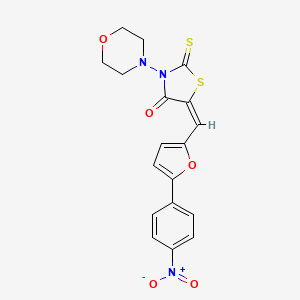
(E)-3-モルフォリノ-5-((5-(4-ニトロフェニル)フラン-2-イル)メチレン)-2-チオキソチアゾリジン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H15N3O5S2 and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality (E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗マイコバクテリア特性
この化合物の構造は、抗マイコバクテリア特性を示す可能性を示唆しています。研究者は、同じクラスの化合物に属する5-(2-フルオロ-4-ニトロフェニル)フラン-2-カルボン酸メチルなどの誘導体を調査してきました。 これらのフラン系薬剤は、マイコバクテリアにおける鉄の恒常性を妨げる可能性を示しています 。 鉄の獲得はマイコバクテリアの生存に不可欠であり、この分野の研究は結核(TB)と闘うための関連性があります .
結核薬開発
結核は世界的な健康上の課題であり、耐性菌の出現により、新規な治療アプローチが必要となっています。この化合物は、抗TB候補薬としての可能性を秘めており、さらなる調査が必要です。 研究者は、鉄獲得機構を含む、未解明の分子経路を標的とする新規薬剤の特定に重点を置いています 。 シデロフォア生合成に関与するサリチル酸シンターゼMbtIなどの酵素を阻害することで、この化合物のようないくつかの化合物は、結核菌(Mtb)における鉄の供給を阻害することができます .
構造的特徴
この化合物の結晶構造を理解することは、創薬にとって不可欠です。 研究者は、1H-NMR、13C-NMR、HRMS、および単結晶X線回折(SC-XRD)などの手法を用いて、そのフッ素化エステル誘導体である5-(2-フルオロ-4-ニトロフェニル)フラン-2-カルボン酸メチルを分析してきました 。これらの研究は、その立体配座、結合、および生物学的標的との潜在的な相互作用に関する貴重な洞察を提供しています。
細胞毒性研究
この化合物の抗マイコバクテリア特性は有望ですが、その細胞毒性プロファイルを評価する必要があります。MTTアッセイなどのインビトロアッセイは、その細胞生存率への影響を評価できます。 研究者は、癌細胞株に対する関連するフラン系カルコンを探索してきました 。この化合物の細胞毒性効果を調査することで、潜在的な治療法における安全な使用を導くことができます。
結論
要約すると、この化合物の抗マイコバクテリア特性、TB薬開発への関連性、構造的特徴、および細胞毒性研究は、科学的探求にとって刺激的な対象となっています。さらなる研究は、その完全な治療の可能性を解き放ち、感染症と闘うことに貢献するために必要とされています。
Mori, M., Tresoldi, A., Cazzaniga, G., Meneghetti, F., & Villa, S. (2022). 5-(2-フルオロ-4-ニトロフェニル)フラン-2-カルボン酸メチル. Molbank, 2022(4), M1492. DOI: 10.3390/M1492 (E)-3-モルフォリノ-5-((5-(4-ニトロフェニル)フラン-2-イル)メチレン)-2-チオキソチアゾリジン-4-オン. Theoretical and molecular mechanistic investigations of (3-(Furan-2-yl)pyrazol-4-yl) chalcones against A549 cell line. DOI: 10.1007/s00210-022-02344-x
生物活性
(E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a novel compound characterized by its unique structural features, which include a thiazolidinone ring, a furan moiety, and a nitrophenyl substituent. This combination suggests significant potential for various biological activities, particularly in antimicrobial and anticancer applications.
Structural Characteristics
The molecular formula of this compound is C₁₄H₁₅N₃O₄S, with a molecular weight of approximately 366.42 g/mol. The presence of the morpholino group enhances its solubility and biological interaction potential, while the nitrophenyl group may contribute to its reactivity and biological efficacy due to its electron-withdrawing properties.
Antimicrobial Properties
Research indicates that compounds similar to (E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one exhibit significant antibacterial and antifungal activities. Notably, derivatives of thiazolidinones have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The nitrophenyl group enhances the antimicrobial properties through its electron-withdrawing effects, which may increase the compound's reactivity towards microbial targets.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. Similar thiazolidinone derivatives have been reported to inhibit cancer cell proliferation by affecting key signaling pathways involved in tumor growth . The structural features of (E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one may facilitate interactions with proteins involved in cancer progression.
Molecular docking studies have indicated that (E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one interacts favorably with various biological targets, particularly enzymes involved in bacterial cell wall synthesis. These interactions typically involve hydrogen bonding and hydrophobic contacts, which are crucial for their inhibitory action against microbial growth .
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to (E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene) | Thiazolidinone core | Antimicrobial |
| (E)-3-(4-Bromophenyl)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)-2-propen-1-one | Contains phenyl and quinoline | Anticancer |
| (E)-3-(3-Chlorophenyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-thiazolidin-4-one | Thiazolidinone with pyrrole | Antimicrobial |
Case Studies
Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives for their biological activities. For instance, one study synthesized various thiazolidinones and assessed their antibacterial activity against Staphylococcus aureus and Escherichia coli, finding promising results that warrant further investigation into structure–activity relationships (SAR) .
Another study highlighted the anticancer potential of similar compounds, demonstrating that certain thiazolidinones could inhibit the proliferation of cancer cells by inducing apoptosis through modulation of cell cycle regulators .
特性
IUPAC Name |
(5E)-3-morpholin-4-yl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c22-17-16(28-18(27)20(17)19-7-9-25-10-8-19)11-14-5-6-15(26-14)12-1-3-13(4-2-12)21(23)24/h1-6,11H,7-10H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGHOPXUUNDFTC-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














